molecular formula C15H14O B010983 trans-4-Stilbenemethanol CAS No. 101093-37-2

trans-4-Stilbenemethanol

Cat. No. B010983
CAS RN: 101093-37-2
M. Wt: 210.27 g/mol
InChI Key: ARFYUEZWYRMBSO-VOTSOKGWSA-N
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Description

Trans-4-Stilbenemethanol , also known as 4-Hydroxymethylstilbene , is a compound with the chemical formula C~14~H~12~O~2~ . It belongs to the stilbene family and exhibits a reversible trans–cis photoisomerization . The compound’s structure consists of a stilbene backbone with a hydroxymethyl group attached to one of the phenyl rings.


Synthesis Analysis

The synthesis of trans-4-Stilbenemethanol involves various methods, including condensation reactions between aromatic aldehydes and benzylideneacetone or its derivatives. These reactions lead to the formation of the stilbene core, followed by selective reduction to obtain the hydroxymethyl group .


Molecular Structure Analysis

The molecular structure of trans-4-Stilbenemethanol comprises two phenyl rings connected by a double bond (stilbene backbone). The hydroxymethyl group is attached to one of the phenyl rings. The compound’s planar structure allows for photoisomerization between the trans and cis forms .

Scientific Research Applications

Photosensitive Polymer Fibers

trans-4-Stilbenemethanol: is utilized in the development of photosensitive polymeric optical fibers, particularly for the fabrication of Bragg gratings . The compound is doped into the core of the fiber, which is made of a copolymer of methyl methacrylate, ethyl methacrylate, and benzyl methacrylate. This doping enhances the fiber’s photosensitivity, allowing for the creation of gratings with a pulse laser at 325 nm.

Diagnostic Assay Manufacturing

In the field of medical diagnostics, trans-4-Stilbenemethanol finds application in the manufacturing of diagnostic assays . These assays are crucial for various tests, including hematology and histology, where precise measurements and reactions are vital for accurate diagnoses.

Hematology

Within hematology, trans-4-Stilbenemethanol is used to improve the performance of assays that measure blood components . Its properties help in the accurate detection and quantification of hematological parameters, which are essential for diagnosing blood disorders.

Histology

Histological applications of trans-4-Stilbenemethanol involve the staining and analysis of tissue samples . The compound aids in enhancing the contrast and clarity of tissue sections, thus providing better visualization under a microscope for pathologists.

Optical Device Fabrication

The compound’s ability to change its refractive index upon exposure to light is exploited in the fabrication of optical devices . This characteristic is particularly useful in creating components that can manipulate light for various applications, including telecommunications and sensors.

Material Science

In material science, trans-4-Stilbenemethanol contributes to the study and development of new materials with desirable optical and physical properties . Its inclusion in polymers can lead to materials with tailored characteristics for specialized uses.

Mechanism of Action

Target of Action

Trans-4-Stilbenemethanol, also known as 4-Hydroxymethylstilbene , is primarily used in the development of photosensitive polymeric optical fibers for gratings . The primary target of this compound is the core of the fiber, which is made of a copolymer of methyl methacrylate, ethyl methacrylate, and benzyl methacrylate .

Mode of Action

Trans-4-Stilbenemethanol exhibits a reversible trans–cis photoisomerization . This means that it can change its structure in response to light, specifically ultraviolet light . The refractive indices of these compounds are different when they take trans or cis structures . Usually, the trans species exhibit a higher refractive index .

Biochemical Pathways

The primary biochemical pathway affected by trans-4-Stilbenemethanol involves the photoinduced refractive-index change of the doped core system . This photosensitivity is demonstrated by the fabrication of Bragg gratings in the core of the fiber by use of a pulse laser at 325 nm .

Result of Action

The result of trans-4-Stilbenemethanol’s action is a significant change in the UV spectrum of the doped film as a result of the photoinduced trans–cis transformation upon 320-nm UV irradiation . This leads to a decrease in the refractive index .

Action Environment

The action of trans-4-Stilbenemethanol is highly dependent on the presence of ultraviolet light, which triggers the trans–cis photoisomerization . Environmental factors such as light intensity and wavelength can therefore influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

[4-[(E)-2-phenylethenyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11,16H,12H2/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFYUEZWYRMBSO-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-Stilbenemethanol

CAS RN

101093-37-2
Record name trans-4-Stilbenemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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